The Chemical Architecture of Macrocarpal K: A Technical Guide
The Chemical Architecture of Macrocarpal K: A Technical Guide
Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct isolated from the leaves of Eucalyptus species, notably Eucalyptus globulus.[1][2] As a member of the macrocarpal family of compounds, it has attracted scientific interest for its unique chemical structure and biological activities. This guide provides an in-depth overview of the chemical structure of Macrocarpal K, detailing its physicochemical properties, the experimental protocols for its isolation and characterization, and a visualization of its structure and isolation workflow.
Physicochemical and Structural Data
Macrocarpal K is characterized as an isopentylphloroglucinol-β-eudesmol adduct.[1] Its complex structure consists of a substituted phloroglucinol (B13840) core linked to a sesquiterpenoid moiety. The definitive stereochemistry and connectivity have been established through spectroscopic analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₆ | [2][3] |
| Molecular Weight | 472.6 g/mol | |
| CAS Number | 218290-59-6 | |
| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
| Synonyms | (-)-Macrocarpal K, 9'-epi-Macrocarpal H | |
| Compound Class | Phloroglucinol Diterpene Derivative |
Chemical Structure Visualization
The chemical structure of Macrocarpal K is composed of two main parts: a phloroglucinol dicarbaldehyde unit and a sesquiterpene unit, linked together. The following diagram illustrates this molecular architecture.
Experimental Protocols
The isolation and structural elucidation of macrocarpals, including Macrocarpal K, follow a standardized phytochemical workflow. The methodologies employed are critical for obtaining the pure compound and confirming its chemical identity.
Isolation and Purification of Macrocarpal K
This protocol is based on established methods for isolating macrocarpals from Eucalyptus species.
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Plant Material and Extraction:
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Air-dried leaves of Eucalyptus globulus or Eucalyptus macrocarpa are powdered.
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The powdered material (e.g., 2.8 kg) is extracted with 80% aqueous acetone (B3395972) at room temperature.
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The resulting extract is filtered and concentrated under reduced pressure to yield a crude paste.
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Solvent Partitioning and Fractionation:
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The crude acetone extract is suspended in water and partitioned successively with ethyl acetate (B1210297).
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The ethyl acetate fractions, which show the highest biological activity (e.g., antibacterial), are combined.
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The active fraction is washed with hexane (B92381) to remove nonpolar constituents like fats and waxes. The resulting material is concentrated.
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Chromatographic Purification:
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Silica (B1680970) Gel Column Chromatography: The concentrated fraction is applied to a silica gel column. Elution is performed with a gradient of chloroform-methanol (e.g., 5:1 followed by 2:1) to separate active fractions.
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Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase.
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High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol-acetic acid-water) to yield pure Macrocarpal K.
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Structure Elucidation
The definitive structure of Macrocarpal K was determined using a combination of spectroscopic techniques, which is standard for novel natural products.
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Mass Spectrometry (MS): Negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula (C₂₈H₄₀O₆).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling interactions. Key signals for macrocarpals include those for aldehyde protons, phenolic hydroxyls, and methyl groups.
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¹³C NMR: Determines the number of carbon atoms and identifies their types (e.g., methyl, methylene, methine, quaternary, carbonyl).
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2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton and the assignment of all signals.
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X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous proof of the relative and absolute stereochemistry of the molecule. The structure of the related Macrocarpal A was confirmed using this method.
Isolation Workflow
The multi-step process for isolating Macrocarpal K from its plant source is visualized in the following workflow diagram.
